(3-(6-Chloropyridin-2-yl)phenyl)boronic acid
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Overview
Description
(3-(6-Chloropyridin-2-yl)phenyl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly known for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a pyridine and a phenyl group in its structure makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(6-Chloropyridin-2-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to handle large quantities of reagents efficiently. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-(6-Chloropyridin-2-yl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as THF or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Chemistry: (3-(6-Chloropyridin-2-yl)phenyl)boronic acid is extensively used in organic synthesis for the construction of complex molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological research, this compound is used to develop inhibitors for enzymes and receptors. Its boronic acid group can interact with biological molecules, making it a useful tool in drug discovery and development .
Industry: Industrially, this compound is used in the production of polymers and advanced materials. Its role in the synthesis of electronic materials and sensors is particularly noteworthy .
Mechanism of Action
The mechanism of action of (3-(6-Chloropyridin-2-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
- 3-Chlorophenylboronic acid
- 2-Chloropyridine-3-boronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Uniqueness: What sets (3-(6-Chloropyridin-2-yl)phenyl)boronic acid apart is its dual functionality, combining both a pyridine and a phenyl group. This unique structure allows it to participate in a broader range of chemical reactions and makes it more versatile compared to other boronic acids .
Properties
Molecular Formula |
C11H9BClNO2 |
---|---|
Molecular Weight |
233.46 g/mol |
IUPAC Name |
[3-(6-chloropyridin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H9BClNO2/c13-11-6-2-5-10(14-11)8-3-1-4-9(7-8)12(15)16/h1-7,15-16H |
InChI Key |
HKYCTFWYSDZZNM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC(=CC=C2)Cl)(O)O |
Origin of Product |
United States |
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